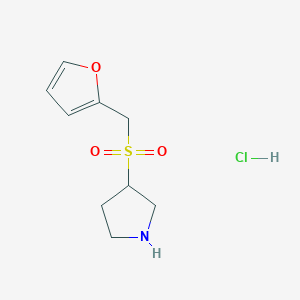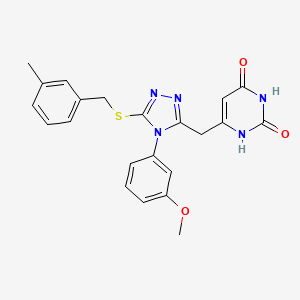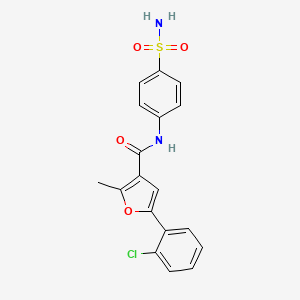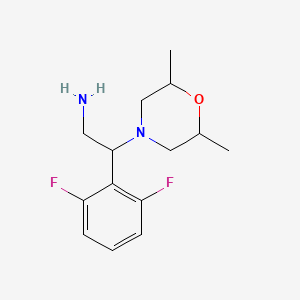
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" is a chemical entity that appears to be a derivative of pyrrolidine with a sulfonyl functional group attached to a furan moiety. This structure suggests potential biological activity and could be of interest in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives can be achieved through various methods. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed using electron-deficient imines and sulfur-containing allenyl derivatives, where lithiated thioallenes yield 2-aryl-3-phenylsulfonyl-3-pyrrolines . Additionally, a metal-free three-component domino reaction has been reported to prepare sulfonylated furan derivatives, which could be related to the synthesis of the compound . Furthermore, novel tetra-substituted furan[3,2-b]pyrroles have been synthesized from simple furaldehyde, indicating the versatility of furan derivatives in synthesizing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" would likely involve a pyrrolidine ring with a sulfonyl group attached to a furan ring. The furan ring is known to form host-guest complexes, as demonstrated by the structures of the 2:1 adducts with various solvents . This suggests that the furan moiety in the compound could engage in similar interactions, potentially affecting its chemical behavior and utility.
Chemical Reactions Analysis
Furan derivatives are known to participate in various chemical reactions. For example, furan-2-ylidene acetates have been converted into pyrrol-2-ylidene-acetates through Michael type reactions . Additionally, furan has been used as a dienophile in Diels-Alder condensation reactions, as seen in the selective formation of sulfones in bicyclic and tricyclic systems . These reactions highlight the reactivity of furan-containing compounds and provide insight into possible reactions that "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the furan and sulfonyl groups. Furan derivatives have been studied for their electrophilic aromatic reactivities, which are significant for understanding their behavior in various chemical environments . The sulfonyl group is a strong electron-withdrawing group, which could affect the acidity of protons adjacent to it and the overall stability of the compound. The hydrochloride salt form would also impact the compound's solubility and reactivity.
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
- Access to Sulfonylated Furans and Pyrrolidines: A metal-free domino reaction for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed, showcasing a new strategy for preparing these compounds with excellent functional group tolerance and efficiency (Cui et al., 2018).
- Synthesis of Tetrahydropyridine Derivatives: A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been used to generate sulfonated tetrahydropyridine and pyrrolidine derivatives, offering a catalyst-free and additive-free approach to these compounds in moderate to good yields (An & Wu, 2017).
Material Science
- Corrosion Inhibition: The derivative 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid has been evaluated as a potential inhibitor for mild steel corrosion in a sulfuric acid medium. Studies indicated that its inhibitive action is of mixed type, with efficiency increasing at higher concentrations (Sappani & Karthikeyan, 2014).
Heterocyclic Compounds Synthesis
- Efficient Methodologies for 3-Pyrrolines: Novel approaches to synthesize regioisomeric 3-pyrrolines using electron-deficient imines and sulfur-containing allenyl derivatives have been introduced, with lithiated thioallenes and allenyl sulfones leading to different isomeric 3-pyrrolines through nucleophilic [3 + 2] cycloaddition and sulfonyl group migration (Moreno-Clavijo et al., 2009).
Novel Routes to Heterocycles
- Synthesis of Disubstituted Pyrroles and Pyrrolidines: Intramolecular cyclization of 6-amino-3-keto sulfones has been utilized to produce 2,5-disubstituted pyrroles and pyrrolidines, offering a convenient route to these heterocyclic compounds from readily available precursors (Benetti et al., 2002).
Decarboxylative Claisen Rearrangement
- Heteroaromatic Decarboxylative Rearrangements: Furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been shown to undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products, offering a novel pathway to these compounds (Craig et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGPWGEZBZSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)



![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)


![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)